

Fmoc-D-Phe(2-Cl)-OH: A Technical Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-D-Phe(2-Cl)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-D-Phe(2-CI)-OH** (N-α-Fmoc-D-2-chlorophenylalanine), a crucial building block in peptide synthesis. This document details its chemical structure, physicochemical properties, and a standard synthesis protocol, tailored for professionals in chemical research and drug development.

Core Concepts: Structure and Properties

Fmoc-D-Phe(2-CI)-OH is a derivative of the amino acid D-phenylalanine, where the alphaamino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a chlorine atom is substituted at the 2-position of the phenyl ring. The Fmoc group is a base-labile protecting group, which is stable under acidic conditions. This orthogonality is fundamental to its widespread use in modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact. The presence of the 2-chloro substituent can introduce unique conformational constraints and electronic properties into a peptide sequence, potentially enhancing binding affinity, metabolic stability, or serving as a probe for structure-activity relationship (SAR) studies.

Chemical Structure

The chemical structure of Fmoc-D-Phe(2-CI)-OH is depicted below:

Chemical Structure of Fmoc-D-Phe(2-Cl)-OH



Figure 1: Chemical Structure of Fmoc-D-Phe(2-Cl)-OH.

Physicochemical Data

The key quantitative properties of **Fmoc-D-Phe(2-CI)-OH** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	205526-22-3	[1]
Molecular Formula	C24H20CINO4	[1][2]
Molecular Weight	421.9 g/mol	[2]
Appearance	White to off-white powder	[3] (analog)
Purity (typical)	≥98% (HPLC)	[4] (analog)
Storage Temperature	0 - 8 °C	[4] (analog)

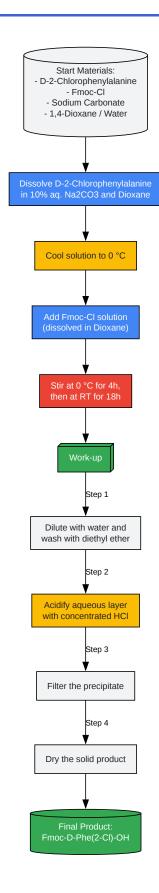
Synthesis of Fmoc-D-Phe(2-CI)-OH

The synthesis of Fmoc-D-Phe(2-Cl)-OH is typically achieved via a Schotten-Baumann reaction. This involves the acylation of the amino group of D-2-chlorophenylalanine with a suitable Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), under basic aqueous conditions.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Fmoc-D-Phe(2-CI)-OH** from its precursors.





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Caption: Synthesis workflow for Fmoc-D-Phe(2-Cl)-OH.



Detailed Experimental Protocol

The following protocol is adapted from a standard, high-yield procedure for the synthesis of a closely related compound, Fmoc-L-Phe-OH.[5] The principles and reaction conditions are directly applicable to the synthesis of **Fmoc-D-Phe(2-CI)-OH** from D-2-chlorophenylalanine.

Materials:

- D-2-chlorophenylalanine
- 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- Sodium Carbonate (Na₂CO₃)
- 1,4-Dioxane
- Diethyl ether (Et₂O)
- Concentrated Hydrochloric Acid (HCI)
- · Deionized Water

Procedure:

- Preparation of Amino Acid Solution: In a reaction vessel, dissolve D-2-chlorophenylalanine (1.0 equivalent) in a mixture of 10% aqueous sodium carbonate solution and 1,4-dioxane.
- Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
- Preparation of Fmoc-Cl Solution: In a separate flask, dissolve Fmoc-Cl (approximately 0.99 equivalents) in 1,4-dioxane.
- Addition: Add the Fmoc-Cl solution dropwise to the cooled amino acid solution over a period of 15-30 minutes, ensuring the temperature remains at or below 5 °C.
- Reaction: Stir the reaction mixture at 0 °C for 4 hours. Afterwards, remove the ice bath and continue stirring at room temperature for 18 hours.



- Work-up Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with a significant volume of water (e.g., ~10-15 times the initial reaction volume) and wash with diethyl ether (2x volumes) to remove unreacted Fmoc-Cl and byproducts like Fmoc-OH.
- Work-up Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution by slowly adding concentrated HCl with stirring until the pH is approximately 2. A white precipitate of the product should form.
- Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold water. Dry the product under vacuum to yield **Fmoc-D-Phe(2-Cl)-OH** as a white solid.

Expected Outcome: Based on analogous reactions, this procedure is expected to produce the target compound in high yield and purity. For the synthesis of Fmoc-L-Phe-OH, a yield of 82% has been reported.[5] The purity of the final product should be assessed by HPLC and its identity confirmed by NMR spectroscopy and mass spectrometry.

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- To cite this document: BenchChem. [Fmoc-D-Phe(2-Cl)-OH: A Technical Guide to Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557957#fmoc-d-phe-2-cl-oh-structure-and-synthesis]

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